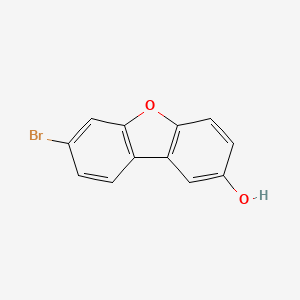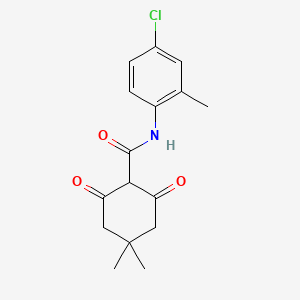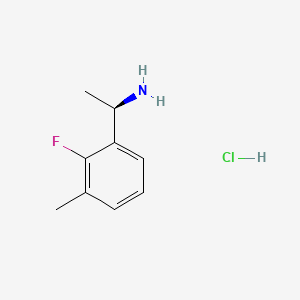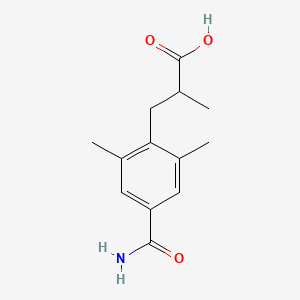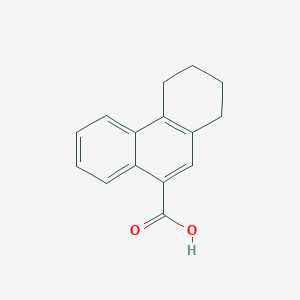
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid is a chemical compound with the molecular formula C15H14O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Phenanthrene+2H2→1,2,3,4-Tetrahydrophenanthrene
Subsequently, the carboxylation of 1,2,3,4-Tetrahydrophenanthrene can be achieved using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to form this compound.
Chemical Reactions Analysis
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Scientific Research Applications
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrophenanthrene-9-carboxylic acid can be compared with other similar compounds such as:
1-Keto-1,2,3,4-tetrahydrophenanthrene: This compound is a synthetic steroid-like compound with reported estrogenic activity.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Another similar compound used in various chemical applications.
The uniqueness of this compound lies in its specific structure and the potential for diverse applications in different fields of research.
Properties
CAS No. |
5441-07-6 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrophenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h3-4,7-9H,1-2,5-6H2,(H,16,17) |
InChI Key |
GWLABGLYXTZVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


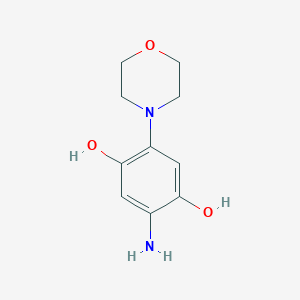
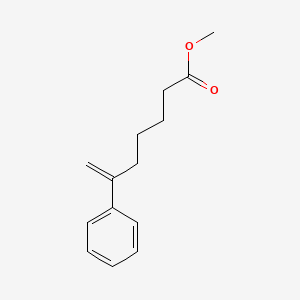
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)



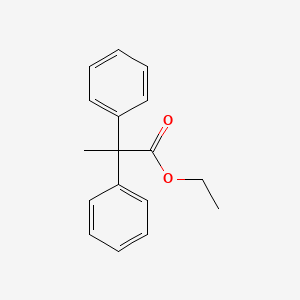
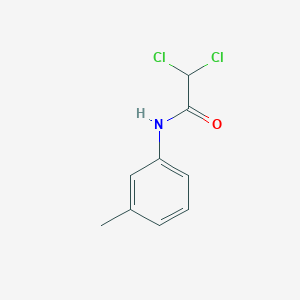
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
